N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4O5 and its molecular weight is 354.322. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A novel synthetic route for 1,3,4-oxadiazole derivatives has been developed, demonstrating potent α-glucosidase inhibitory potential. These compounds, including those related to the specified chemical structure, have shown promising results in molecular modeling and ADME predictions, indicating their potential as drug leads (Iftikhar et al., 2019).
- Another study focused on synthesizing 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were screened for antimicrobial and hemolytic activity. These compounds exhibited varying degrees of activity against selected microbial species, highlighting the structural influence on biological activity (Gul et al., 2017).
Antimicrobial and Antifungal Applications
- Research into novel oxadiazole derivatives has shown significant antimicrobial activity against a range of bacteria and fungi, with specific compounds demonstrating high antibacterial activity against Pseudomonas aeruginosa and anti-candidal activity. This study indicates the potential of oxadiazole derivatives in developing new antimicrobial agents (Kaplancıklı et al., 2012).
Inhibitory and Enzyme Activity
- The synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones (or 1-aminocyanurates) by cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives highlights a new chemical pathway. These compounds represent a class of molecules with potential applications in medicinal chemistry due to their unique structural features (Chau et al., 1997).
Energetic Materials and Insensitive Munitions
- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized for applications as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them suitable for use in safer explosive formulations (Yu et al., 2017).
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-9-7-11(10(2)24-9)15-19-20-16(26-15)18-14(22)8-21-12-5-3-4-6-13(12)25-17(21)23/h3-7H,8H2,1-2H3,(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVLPQFBMRIREW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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